4'-Mercaptobiphenyl-4-carbonitrile
Overview
Description
4’-Mercaptobiphenyl-4-carbonitrile is an organic compound with the molecular formula C₁₃H₉NS. It is characterized by the presence of a thiol group (-SH) and a nitrile group (-CN) attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Mercaptobiphenyl-4-carbonitrile typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Thiol Group: The thiol group can be introduced via a nucleophilic substitution reaction using a thiolating agent such as thiourea.
Introduction of Nitrile Group: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.
Industrial Production Methods: Industrial production of 4’-Mercaptobiphenyl-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The thiol group in 4’-Mercaptobiphenyl-4-carbonitrile can undergo oxidation to form disulfides.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
4’-Mercaptobiphenyl-4-carbonitrile has several applications in scientific research:
Surface Chemistry: It is used to tune the electronic properties and surface coverage of gold surfaces, forming self-assembled monolayers (SAMs).
Materials Science: It is employed in the development of electronic materials and sensors.
Biological Studies: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4’-Mercaptobiphenyl-4-carbonitrile primarily involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction is crucial for the formation of self-assembled monolayers, which can modify the electronic properties of the surface. The nitrile group can also participate in various chemical reactions, further enhancing its versatility .
Comparison with Similar Compounds
Biphenyl-4-thiol: Similar structure but lacks the nitrile group.
4-Mercaptobenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Mercaptophenol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness: 4’-Mercaptobiphenyl-4-carbonitrile is unique due to the presence of both thiol and nitrile groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly useful in surface chemistry and materials science .
Properties
IUPAC Name |
4-(4-sulfanylphenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSHJNKMDIZSFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64409-12-7 | |
Record name | 64409-12-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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